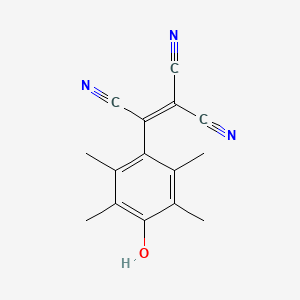
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, multiple methyl groups, and three nitrile groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2,3,5,6-tetramethylbenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the ethene derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Reduction: Formation of (4-amino-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-dicarbonitrile: Lacks one nitrile group compared to the original compound.
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tetracarbonitrile: Contains an additional nitrile group.
Uniqueness
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its multiple nitrile groups make it particularly versatile for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
97218-72-9 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(4-hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-8-10(3)15(19)11(4)9(2)14(8)13(7-18)12(5-16)6-17/h19H,1-4H3 |
Clé InChI |
FZWNIHGBWAOJJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=C(C#N)C#N)C#N)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


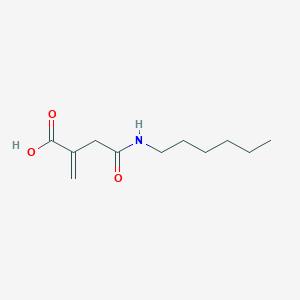
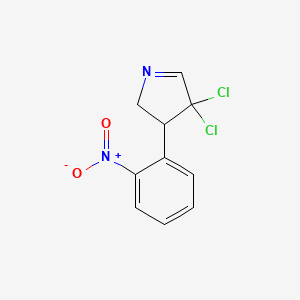
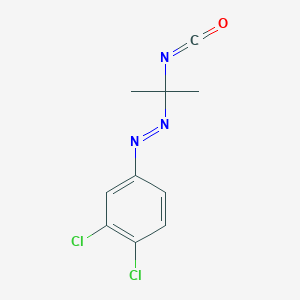

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
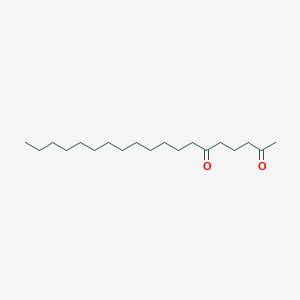
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
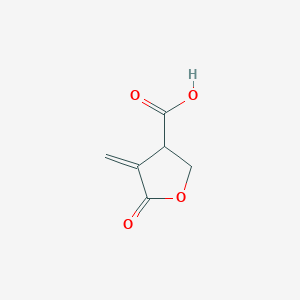
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
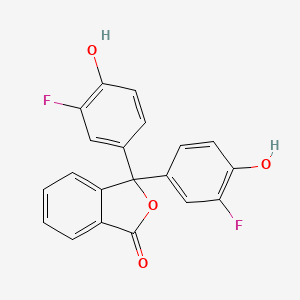
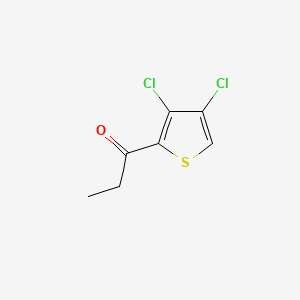
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
